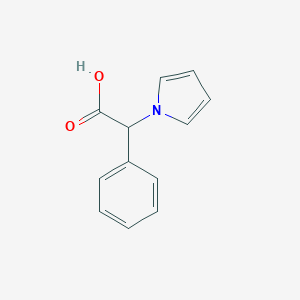

phenyl(1H-pyrrol-1-yl)acetic acid

概要

説明

Phenyl(1H-pyrrol-1-yl)acetic acid is a compound that is structurally related to various bioactive molecules. It contains a pyrrole ring, which is a five-membered heterocycle with one nitrogen atom, and is connected to a phenyl group through an acetic acid moiety. This structure is significant in medicinal chemistry due to its presence in compounds that exhibit biological activity, such as inhibition of aldose reductase, an enzyme implicated in diabetic complications .

Synthesis Analysis

The synthesis of related compounds, such as [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, involves strategic incorporation of functional groups that are anticipated to enhance biological activity. The compound mentioned was synthesized as a bioisostere of a known aldose reductase inhibitor, with the aim of improving potency. The synthesis likely involves steps that introduce the difluoro and hydroxy substituents in specific positions to achieve the desired biological effect .

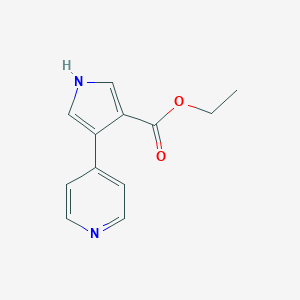

Molecular Structure Analysis

The molecular structure of related compounds, such as 3,4-diphenylpyrrole-2,5-dicarboxylic acid, demonstrates significant interactions such as hydrogen bonding. These interactions are crucial for the stability of the crystalline form and can influence the biological activity of the compound. The orientation of the phenyl rings at an angle to the planar pyrrole ring can affect the overall shape of the molecule, which is important for its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of phenyl(1H-pyrrol-1-yl)acetic acid derivatives can be inferred from studies on similar compounds. The presence of carboxylic acid groups and other functional groups can participate in various chemical reactions, which are essential for the modification of the compound to enhance its biological properties or to study its mechanism of action. The reactivity of these groups can also be exploited in analytical techniques such as chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl(1H-pyrrol-1-yl)acetic acid derivatives are influenced by their molecular structure. For instance, the ionizable carboxylic acid group can affect the compound's solubility and its interaction with biological molecules. The stability of the compound under different conditions, such as in biological samples, can be assessed using techniques like reversed-phase ion-pair partition chromatography, which can separate and analyze various derivatives of phenylacetic acid .

科学的研究の応用

-

Medicinal Chemistry

- Pyrrole is a biologically active scaffold which possesses a diverse nature of activities . It’s used in the synthesis of various therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .

- The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

-

Polymerization Process

-

Antiviral and Anti-HIV Activities

-

Antibacterial and Antifungal Activities

-

Antioxidant Activities

-

Kinase Inhibitory Activities

-

Antitumor Activities

-

Antimalarial Activities

-

Antiprotozoal Activities

-

Antipsychotic Activities

-

β-Adrenergic Antagonist Activities

-

Anxiolytic Activities

将来の方向性

Pyrrole and its derivatives have been the focus of many research studies due to their diverse biological activities . The powerful pharmaceutical and pharmacological features provided by the pyrrole nucleus as a pharmacophore unit of many drugs are still recognized by medicinal chemists . Therefore, it’s likely that research into compounds like phenyl(1H-pyrrol-1-yl)acetic acid will continue.

特性

IUPAC Name |

2-phenyl-2-pyrrol-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-9,11H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRJAIIHCKGTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372426, DTXSID80876725 | |

| Record name | phenyl(1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-2-(1-pyrrolyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl(1H-pyrrol-1-yl)acetic acid | |

CAS RN |

105264-23-1 | |

| Record name | phenyl(1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1S,2S)-2-phenylcyclopropyl]ethanone](/img/structure/B178685.png)

![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)